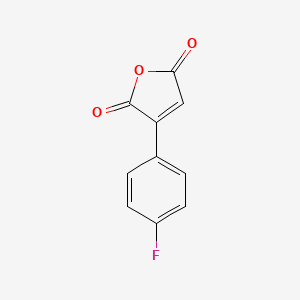

3-(4-Fluorophenyl)furan-2,5-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenyl)furan-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FO3/c11-7-3-1-6(2-4-7)8-5-9(12)14-10(8)13/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKSECDWBIVLNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)OC2=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Look Back: the Chemical Journey of Furan 2,5 Dione

The story of 3-(4-Fluorophenyl)furan-2,5-dione is deeply rooted in the broader history of furan-2,5-dione, more commonly known as maleic anhydride (B1165640). wikipedia.orgchemspider.com The chemistry of maleic anhydride is extensive, owing to its ready availability and dual reactivity. wikipedia.org Produced through the vapor-phase oxidation of n-butane, its conjugated double-bond system makes it a robust and versatile building block in chemical synthesis. wikipedia.org

Historically, maleic anhydride and its derivatives have been instrumental in a vast array of applications, including the synthesis of pharmaceuticals, insecticides, and polymers. wikipedia.orgarchive.orgresearchgate.net Its ability to undergo a variety of reactions, such as Diels-Alder reactions, esterification, and amidation, has made it a favorite among organic chemists for decades. wikipedia.orgfrontiersin.org The development of maleic anhydride chemistry laid the essential groundwork for the synthesis and exploration of more complex derivatives like this compound.

The Fluorine Factor: a Game Changer in Aromatic Heterocycles

The introduction of fluorine into aromatic and heterocyclic ring systems has a profound impact on the molecule's properties, a fact that has been increasingly exploited in both chemical and biological applications. mdpi.comnih.gov Fluorine's high electronegativity and small size allow it to significantly alter a molecule's electronic properties without causing significant steric hindrance. numberanalytics.comresearchgate.net

Key Influences of Fluorine Substitution:

Metabolic Stability: One of the most significant advantages of fluorination is the ability to block metabolic oxidation. mdpi.comnih.gov The strong carbon-fluorine bond can prevent or slow down metabolic pathways, leading to improved drug stability and longer half-lives. numberanalytics.com

Binding Affinity: The strategic placement of fluorine can enhance a molecule's binding affinity to target proteins, leading to increased potency. tandfonline.com

Biological Activity: The presence of fluorine can confer or enhance a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. alfa-chemistry.commdpi.com

The unique characteristics of fluorine have made it an indispensable tool in modern drug discovery, with an estimated 20-30% of all pharmaceuticals containing at least one fluorine atom. numberanalytics.com

3 4 Fluorophenyl Furan 2,5 Dione: at the Crossroads of Disciplines

Conventional Synthetic Approaches to Furan-2,5-diones

Traditional methods for synthesizing furan-2,5-diones typically involve a two-step process: the formation of a maleanilic acid precursor followed by a cyclodehydration reaction.

Synthesis of Maleanilic Acid Precursors from Maleic Anhydride (B1165640) and 4-Fluoroaniline

The initial step in the conventional synthesis of N-substituted maleimides, which are structurally related to the target compound, involves the reaction of maleic anhydride with a primary amine. In the context of this compound, the analogous precursor would be N-(4-fluorophenyl)maleanilic acid. This reaction is typically straightforward and high-yielding.

The general procedure involves reacting maleic anhydride with an aniline (B41778) derivative, such as 4-fluoroaniline, at a moderate temperature. prepchem.com This reaction often results in a nearly quantitative yield of the corresponding maleanilic acid. prepchem.com For instance, the reaction of maleic anhydride with aniline in ethyl ether at room temperature produces maleanilic acid in 97-98% yield as a fine, cream-colored powder. orgsyn.org A similar high-yield reaction is expected with 4-fluoroaniline. The process is often carried out in a suitable solvent like tetrahydrofuran (B95107) (THF) at room temperature. iosrjournals.org

| Reactants | Solvent | Temperature | Product | Yield |

| Maleic Anhydride, Aniline | Ethyl Ether | Room Temperature | Maleanilic Acid | 97-98% orgsyn.org |

| Maleic Anhydride, Anilines | THF | Room Temperature | Maleanilic Acids | Not specified iosrjournals.org |

Cyclodehydration Strategies Utilizing Acetic Anhydride and Catalysts

The second step in the conventional synthesis is the cyclodehydration of the maleanilic acid precursor to form the desired furan-2,5-dione or, more commonly, the corresponding N-substituted maleimide (B117702). This is typically achieved using a dehydrating agent like acetic anhydride, often in the presence of a catalyst.

| Precursor | Dehydrating Agent | Catalyst | Product | Yield |

| N-Phenylmaleanilic Acid | Acetic Anhydride | Sodium Acetate (B1210297) | N-Phenylmaleimide | 75-80% orgsyn.org |

| N-Substituted Maleamic Acids | Acetic Anhydride | Sodium Acetate | N-Substituted Maleimides | Not specified iosrjournals.org |

Modern Advancements in the Synthesis of this compound

Recent developments in synthetic chemistry have led to more efficient and environmentally friendly methods for the preparation of furan-2,5-diones and their derivatives. These include one-pot reactions, advanced catalytic systems, and the application of green chemistry principles.

One-Pot and Cascade Reactions for Furan-2,5-dione Formation

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and waste reduction. organic-chemistry.org Several one-pot methods for the synthesis of highly functionalized furans have been developed. For example, a multicomponent reaction between arylglyoxals, acetylacetone, and phenols in the presence of triethylamine (B128534) can produce highly functionalized furans in excellent yields. tubitak.gov.trnih.gov While not directly producing this compound, these methods demonstrate the potential for one-pot strategies in furan synthesis. Another approach involves the reaction of maleic anhydride with an aniline in a single step in the presence of a water-immiscible organic solvent and p-toluenesulfonic acid as a catalyst to produce N-phenylmaleimide. google.com

Application of Catalytic Systems (e.g., Gold(I)-Catalyzed Domino Reactions)

Modern catalytic systems have enabled novel and efficient routes to furan derivatives. Gold(I) catalysis, in particular, has emerged as a powerful tool for the synthesis of complex heterocyclic scaffolds. nih.gov Gold(I)-catalyzed domino reactions can lead to the formation of furopyran derivatives through a cascade of cyclizations and a hetero-Diels-Alder reaction. nih.gov Although this specific reaction does not yield the target compound, it highlights the potential of gold catalysis in constructing furan-containing ring systems. Gold catalysts are known to activate alkynes towards nucleophilic attack, a key step in many furan syntheses. nih.govscilit.com

Green Chemistry Principles in Synthesis Design (e.g., Solvent-Free Reactions)

Regiochemical Control and Stereoselectivity in the Formation of Substituted Furan-2,5-diones

The precise control over the placement of substituents (regiocontrol) and their spatial orientation (stereocontrol) is paramount in the synthesis of complex molecules like this compound. For this class of compounds, the key challenges lie in introducing a substituent at the C3 position selectively and in controlling the stereochemistry at both the C3 and C4 positions to yield specific stereoisomers.

Regiochemical Control

Achieving regioselectivity in the formation of 3-substituted furan-2,5-diones often relies on the strategic choice of starting materials and reaction pathways. One effective method involves the cyclization of precursor molecules where the desired connectivity is already established. For instance, the metalloradical cyclization of alkynes with α-diazocarbonyls, catalyzed by cobalt(II) complexes, has been shown to produce polysubstituted furans with complete regioselectivity. nih.gov This approach allows for the construction of the furan ring with predefined substitution patterns. Although this method yields a furan, subsequent oxidation could potentially form the desired furan-2,5-dione.

Another strategy involves the reaction of 1,3-azadienes with succinic anhydride. rsc.orgnih.govrsc.orgresearchgate.net This annulation reaction is highly chemoselective, with the reaction pathway favoring the formation of a 2-oxopyrrolidine structure, which is a nitrogen analogue of the target furan-2,5-dione. rsc.orgnih.govrsc.orgresearchgate.net The regioselectivity is dictated by the inherent reactivity of the starting materials, leading to a predictable arrangement of the substituents.

Stereoselectivity

Once the correct regiochemistry is achieved, controlling the stereochemistry becomes the next critical step. For 3,4-disubstituted furan-2,5-diones, up to four stereoisomers can exist. The stereodivergent synthesis of chiral succinimides, which are close structural analogues, provides significant insight into how this can be achieved.

A powerful method for establishing stereocenters is through the rhodium-catalyzed asymmetric transfer hydrogenation of substituted maleimides. nih.gov This dynamic kinetic resolution strategy allows for the synthesis of 3,4-disubstituted succinimides with high diastereoselectivity and enantioselectivity. By carefully selecting the reaction conditions, it is possible to obtain either the syn- or anti-configured products. nih.gov This level of control is crucial for accessing specific stereoisomers of pharmacologically active compounds.

The table below summarizes the results for the stereodivergent synthesis of chiral succinimides using a Rh-catalyzed asymmetric transfer hydrogenation, illustrating the potential for controlling the stereochemistry in related furan-2,5-dione systems.

| Substrate (R group) | Product Configuration | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Yield (%) |

|---|---|---|---|---|

| Phenyl | anti | >99:1 | >99 | 98 |

| Phenyl | syn | >99:1 | >99 | 96 |

| 4-Fluorophenyl | anti | >99:1 | >99 | 99 |

| 4-Fluorophenyl | syn | >99:1 | >99 | 95 |

| 2-Thienyl | anti | >99:1 | >99 | 99 |

| 2-Thienyl | syn | >99:1 | >99 | 97 |

Furthermore, annulation reactions between 1,3-azadienes and succinic anhydride have been shown to produce allylic 2-oxopyrrolidines with multiple contiguous stereocenters in a highly diastereoselective manner. rsc.orgnih.govrsc.orgresearchgate.net The stereochemical outcome of these reactions is influenced by the structure of the reactants and the reaction conditions, providing a pathway to complex, stereochemically defined heterocyclic scaffolds.

The following table presents data from the diastereoselective annulation of 1,3-azadienes with succinic anhydride, which serves as a model for the potential stereocontrol in the synthesis of substituted furan-2,5-diones.

| 1,3-Azadiene Substituent (R1) | 1,3-Azadiene Substituent (R2) | Product | Diastereomeric Ratio (dr) | Yield (%) |

|---|---|---|---|---|

| Cyclohexyl | H | 3b | >20:1 | 85 |

| Benzyl | H | 3c | >20:1 | 80 |

| 4-Methoxyphenyl | H | 3d | 10:1 | 75 |

| 4-Fluorophenyl | H | 3e | 15:1 | 78 |

| Phenyl | Methyl | 3j | >20:1 | 70 |

Pericyclic Reactions

Pericyclic reactions, such as Diels-Alder and [3+2] cycloadditions, represent a significant class of transformations for this compound, enabling the construction of complex cyclic and heterocyclic systems.

The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, involves the [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.org In this context, this compound can act as a dienophile. The electron-withdrawing nature of the dione (B5365651) moiety enhances its reactivity towards electron-rich dienes. These reactions provide a direct route to highly functionalized cyclohexene (B86901) derivatives, which can serve as intermediates in the synthesis of natural products and new materials. wikipedia.orgresearchgate.net The stereochemical and regiochemical outcomes of these reactions are often predictable, offering good control over the final product's architecture. wikipedia.org The furan ring itself can also participate as a diene in Diels-Alder reactions, although this reactivity is influenced by the substituents. beilstein-journals.org

While specific examples involving this compound are not extensively detailed in the provided results, the general principles of Diels-Alder reactions suggest its utility in synthesizing complex polycyclic structures. For instance, furan derivatives are known to react with various dienophiles to create bridged bicyclic adducts. beilstein-journals.org Furthermore, the development of enantioselective catalytic Diels-Alder reactions of similar 2-pyrone systems highlights the potential for asymmetric synthesis using this class of compounds. pkusz.edu.cn

Table 1: Examples of Diels-Alder Reactions with Furan and Maleimide Derivatives

| Diene | Dienophile | Product Type | Catalyst/Conditions | Reference |

| Furan | Maleimide | Bridged bicyclic adduct | Not specified | beilstein-journals.org |

| 2H-Pyran-2,5-dione | trans-Disubstituted dienophiles | Bicyclic lactone | Dicyclohexylmethylamine or pyrrolidine | pkusz.edu.cn |

| Benzotriazole maleimide | 9-Anthracene carbinol | Polycyclic imide | Aqueous acetonitrile | academie-sciences.fr |

This table presents generalized examples to illustrate the types of Diels-Alder reactions that furan and maleimide derivatives undergo.

The [3+2] cycloaddition is another powerful tool for constructing five-membered rings. In the context of this compound, this type of reaction can lead to the formation of various fused heterocyclic systems. A notable application is the synthesis of naphtho[2,3-b]furan-4,9-diones, which are significant structural motifs in many natural products and biologically active compounds. nih.govresearchgate.netenpress-publisher.com

One approach to synthesizing naphtho[2,3-b]furan-4,9-diones involves a visible-light-mediated [3+2] cycloaddition reaction. nih.govresearchgate.net This method is considered environmentally friendly and provides good yields of the desired products with excellent regioselectivity and functional group tolerance. nih.govresearchgate.net For example, the reaction of a suitable precursor with this compound under visible light could potentially yield a 2-(4-fluorophenyl)-2,3-dihydronaphtho[2,3-b]furan-4,9-dione derivative. mdpi.com

Another synthetic route involves the palladium-catalyzed reverse hydrogenolysis of 2-hydroxy-1,4-naphthoquinones with olefins, which also produces naphtho[2,3-b]furan-4,9-diones. rsc.org While not a direct cycloaddition of the furan-2,5-dione, this highlights an alternative pathway to the same important heterocyclic core.

Table 2: Synthesis of Naphtho[2,3-b]furan-4,9-dione Derivatives

| Reactants | Product | Method | Reference |

| 2-Hydroxy-1,4-naphthoquinone, Olefin | Naphtho[2,3-b]furan-4,9-dione | Palladium-catalyzed reverse hydrogenolysis | rsc.org |

| Not specified | 2-(4-Fluorophenyl)-2,3-dihydronaphtho[2,3-b]furan-4,9-dione | Visible-light-mediated [3+2] cycloaddition | mdpi.com |

| Not specified | 2,2-Diphenyl-2,3-dihydronaphtho[2,3-b]furan-4,9-dione | Visible-light-mediated [3+2] cycloaddition | mdpi.com |

| Not specified | 2-(4-(tert-butyl)phenyl)-2,3-dihydronaphtho[2,3-b]furan-4,9-dione | Visible-light-mediated [3+2] cycloaddition | mdpi.com |

Nucleophilic Additions and Ring-Opening Reactions

The furan-2,5-dione ring is susceptible to nucleophilic attack due to the presence of two carbonyl groups. This can lead to either addition reactions or ring-opening of the furan moiety. The specific outcome often depends on the nature of the nucleophile and the reaction conditions.

For instance, the reaction of similar furan-2,3-diones with nucleophiles like hydrazones can lead to the formation of pyrazole (B372694) derivatives through a ring-opening and subsequent cyclization mechanism. researchgate.net In the case of this compound, nucleophilic attack could occur at either of the carbonyl carbons, potentially leading to a variety of ring-opened products. The fluorine atom on the phenyl ring can also be susceptible to nucleophilic substitution under certain conditions. evitachem.com

Ring-opening reactions of furans are a key step in the synthesis of various acyclic and heterocyclic compounds. researchgate.net For example, the reaction of 4H-furo[3,2-b]indoles with diazo compounds, catalyzed by a copper(I) complex, proceeds through a cyclopropanation followed by a ring-opening cascade to yield 2-alkenylidene-3-oxoindolines. researchgate.net While this is a different furan system, it illustrates the general principle of furan ring-opening.

Electrophilic Aromatic Substitution on the Fluorophenyl and Furan Moieties

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. The this compound molecule contains two aromatic rings: the fluorophenyl ring and the furan ring. The fluorophenyl ring is expected to undergo EAS, with the fluorine atom acting as a deactivating but ortho-, para-directing group. masterorganicchemistry.com The furan ring is also susceptible to electrophilic attack.

The mechanism of EAS involves the attack of an electrophile by the pi-system of the aromatic ring to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com While specific studies on the EAS of this compound were not found, related compounds like 3-[(4-fluorophenyl)amino]-1-(4-hydroxyphenyl)azolidine-2,5-dione are known to undergo EAS due to their electron-rich aromatic rings. evitachem.com

Radical Reactions and Degradation Kinetics

The study of radical reactions and degradation kinetics is crucial for understanding the environmental fate and potential applications of a chemical compound.

Photo-induced transformations involve the absorption of light, which can lead to the formation of excited states and subsequent radical reactions. The atmospheric degradation of furan-2,5-dione (maleic anhydride) is initiated by reactions with radicals such as Cl atoms. rsc.orgrsc.org These reactions can lead to the formation of adducts and subsequent ring-opening, contributing to the formation of secondary organic aerosols. rsc.org The reaction of Cl radicals with maleic anhydride has been shown to proceed via the formation of a Cl·C₄H₂O₃ adduct. rsc.org

The gas-phase reactions of OH radicals with furan and its derivatives in the presence of NO lead to the formation of unsaturated 1,4-dicarbonyls and other oxygenated products. escholarship.org This indicates that radical-initiated oxidation is a significant degradation pathway for furan-containing compounds in the atmosphere. While specific data for this compound is not available, it is expected to undergo similar radical-initiated degradation processes.

Environmental Degradation Mechanisms (e.g., Interaction with Atmospheric Species like Chlorine Radicals)

The reaction with chlorine atoms is particularly relevant in marine and coastal areas, as well as in regions impacted by industrial emissions, where concentrations of Cl radicals can be significant. The reaction between maleic anhydride and chlorine radicals is expected to proceed primarily through an addition mechanism, where the chlorine atom adds to the carbon-carbon double bond of the furanone ring. rsc.org This initial addition forms a chemically activated adduct, which can then undergo further reactions.

Detailed kinetic studies on the gas-phase reaction of maleic anhydride with chlorine radicals have been conducted. These studies utilized techniques such as pulsed laser photolysis (PLP) to generate chlorine atoms and atomic resonance fluorescence (RF) to monitor their concentration over time. researchgate.netacs.org The reaction exhibits a kinetic fall-off behavior, meaning its rate is dependent on both temperature and pressure. researchgate.netacs.org

The reaction initiates with the formation of a Cl·C₄H₂O₃ adduct. researchgate.netacs.org In the presence of atmospheric oxygen (O₂), this adduct is expected to be rapidly converted to a peroxy radical. rsc.org The subsequent chemistry of this peroxy radical is complex but will likely involve reactions with nitrogen oxides (NOx) or hydroperoxy radicals (HO₂), leading to ring-opening and the formation of various stable end-products. rsc.org For the reaction of maleic anhydride in an air bath, the measured stable end-product molar yields include carbon monoxide (CO), carbon dioxide (CO₂), and formyl chloride (HC(O)Cl). researchgate.netacs.org

It is important to consider the influence of the 3-(4-fluorophenyl) substituent on the reactivity of the furan-2,5-dione ring. The phenyl group, being an aromatic substituent, can affect the electron density of the double bond in the furanone ring. However, without specific experimental studies on this compound or similarly substituted phenyl maleic anhydrides, the precise impact on reaction rates and product distribution remains a matter of scientific postulation. Theoretical studies on the atmospheric oxidation of other substituted furans, such as methyl-substituted furans, indicate that substituents can influence the reaction pathways and the stability of intermediates. researchgate.netacs.orgacs.org

The following table summarizes the kinetic parameters for the reaction of the parent compound, maleic anhydride, with chlorine radicals.

| Parameter | Value | Conditions | Reference |

| ko(T) | (9.4 ± 0.5) × 10⁻²⁹ (T/298)⁻⁶.³ cm⁶ molecule⁻² s⁻¹ | 283-323 K | researchgate.netacs.org |

| k∞(T) | (3.4 ± 0.5) × 10⁻¹¹ (T/298)⁻¹.³ cm³ molecule⁻¹ s⁻¹ | 283-323 K | researchgate.netacs.org |

| ΔH | -15.7 ± 0.4 kcal mol⁻¹ | Derived from third-law analysis | researchgate.netacs.org |

| ΔS | -25.1 cal K⁻¹ mol⁻¹ | Derived from theoretical calculations | researchgate.netacs.org |

| k(Cl·C₄H₂O₃ + O₂) | (2.83 ± 0.16) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ | 296 K | researchgate.netacs.org |

Computational and Theoretical Studies on 3 4 Fluorophenyl Furan 2,5 Dione

Molecular Dynamics Simulations and Conformation Analysis

Molecular dynamics (MD) simulations could be employed to study the conformational flexibility of 3-(4-Fluorophenyl)furan-2,5-dione. Such simulations model the movement of atoms and bonds over time, providing insights into how the molecule behaves in different environments, such as in a solvent or interacting with a biological target. The analysis would reveal the most stable conformations and the energy barriers between them. For a relatively rigid molecule like this, the primary focus would be on the rotational barrier of the bond connecting the phenyl ring to the furan-dione ring.

Spectroscopic Data Prediction and Validation (e.g., Vibrational, NMR Chemical Shifts)

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. Using methods like the Gauge-Independent Atomic Orbital (GIAO), it is possible to predict the 1H and 13C NMR chemical shifts. tandfonline.comd-nb.info These theoretical values can then be compared with experimental data to confirm the molecular structure. Discrepancies between calculated and observed values are often resolved by considering solvent effects or different conformational isomers. d-nb.info Similarly, theoretical vibrational (FT-IR and Raman) frequencies can be calculated and compared to experimental spectra to assign specific vibrational modes to the observed absorption bands. researchgate.net

Table 2: Predicted vs. Experimental Spectroscopic Data (Hypothetical)

This table is a template showing how predicted spectroscopic data would be compared to experimental results. The values are purely illustrative.

| Parameter | Predicted Value (DFT) | Experimental Value |

| 13C NMR (C=O) | 168.5 ppm, 165.9 ppm | Not Available |

| 13C NMR (C-F) | 164.2 ppm (J=250 Hz) | Not Available |

| 1H NMR (Aromatic) | 7.20-8.05 ppm | Not Available |

| IR Freq. (C=O stretch) | 1780 cm-1, 1855 cm-1 | Not Available |

Frontier Molecular Orbital (FMO) Analysis and Reaction Pathway Energetics

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk The energies and shapes of these orbitals are crucial for understanding a molecule's reactivity in processes like cycloadditions and nucleophilic/electrophilic attacks. rsc.org The energy gap between the HOMO and LUMO is a significant indicator of chemical stability; a larger gap generally implies lower reactivity. rsc.org FMO analysis would illustrate the distribution of these orbitals across the this compound structure, indicating which atoms are most likely to participate in electron donation (from the HOMO) or acceptance (to the LUMO).

Applications in Advanced Materials Science and Polymer Chemistry

Monomer in Polymerization Processes

As a monomer, 3-(4-Fluorophenyl)furan-2,5-dione is integral to creating polymers with tailored properties. Its reactive furan-2,5-dione ring and the presence of a fluorophenyl group allow for a range of polymerization reactions.

The homopolymerization of maleic anhydride (B1165640) and its derivatives, such as this compound, can proceed through various mechanisms, including free radical polymerization. The five-membered ring containing a double bond is a key feature that facilitates polymerization. This process can lead to the formation of polymers with a poly(succinic anhydride) backbone, where the fluorophenyl group is a recurring substituent. The architecture of these homopolymers is typically linear, though the potential for cross-linking or branching exists depending on the reaction conditions. The resulting polymers are noted for their thermal stability. researchgate.net

This compound can be copolymerized with a variety of vinyl monomers, such as methyl methacrylate (B99206) (MMA) and styrene (B11656) (St), to synthesize polymers with a range of properties. researchgate.netresearchgate.net The copolymerization is often carried out via free radical polymerization, using initiators like azobisisobutyronitrile (AIBN). researchgate.net The reactivity ratios of the comonomers determine the distribution of the monomer units in the final copolymer, which can range from alternating to random or block copolymers. researchgate.netresearchgate.net

For instance, in the copolymerization of N-(4-carboxyphenyl)maleimide (a related maleimide (B117702) derivative) with MMA and styrene, the resulting copolymers exhibited varying compositions and properties based on the feed ratios of the comonomers. researchgate.net Similar principles apply to the copolymerization involving this compound, where the incorporation of the fluorophenyl-substituted furan-2,5-dione unit can be tailored.

| Comonomer | Polymerization Method | Key Findings |

|---|---|---|

| Methyl Methacrylate (MMA) | Free Radical Polymerization | Allows for the synthesis of transparent and flexible copolymers with high impact resistance. nih.gov The presence of the furan-dione moiety can enhance thermal stability. |

| Styrene (St) | Free Radical Polymerization | Copolymerization can proceed via a controlled or "living" mechanism in the presence of certain catalytic systems, allowing for predictable molecular weights. researchgate.netcmu.edu The resulting copolymers can form various architectures, including block copolymers. cmu.edu |

The incorporation of the this compound moiety into a polymer backbone significantly influences its properties. The rigid furan-dione ring and the polar C-F bond contribute to increased chain stiffness and intermolecular forces, which generally leads to enhanced thermal stability. researchgate.netacs.org Polymers containing this moiety are expected to exhibit higher glass transition temperatures (Tg) and decomposition temperatures compared to their non-fluorinated analogues. For example, studies on related fluorinated polymers have shown a significant increase in melting points and crystallization enthalpy compared to their non-fluorinated counterparts. acs.org This enhancement in thermal properties makes these polymers suitable for applications requiring high heat resistance. researchgate.net

| Polymer Type | Key Structural Feature | Effect on Thermal Stability |

|---|---|---|

| Homopolymer of this compound | Fluorophenyl-substituted poly(succinic anhydride) | Expected high thermal stability due to ring rigidity and polar interactions. researchgate.net |

| Copolymers with MMA/Styrene | Incorporation of the fluorophenyl-furan-dione unit | Generally increases the glass transition temperature and decomposition temperature of the resulting copolymer. acs.org |

Precursor for High-Performance Functional Materials

Beyond its direct use in polymerization, this compound serves as a valuable precursor for creating specialized materials with advanced functionalities.

The rigid, rod-like structure imparted by the phenyl and furan (B31954) rings makes this compound and its derivatives suitable building blocks for liquid crystalline materials. researchgate.net Liquid crystals require specific molecular geometries and intermolecular interactions to form mesophases, and the introduction of this moiety can induce or enhance such properties. By incorporating this compound into larger molecular architectures, often through esterification or other coupling reactions, it is possible to synthesize materials that exhibit nematic or smectic liquid crystal phases. researchgate.net These materials are of interest for applications in displays and optical devices.

The reactivity of the anhydride group in this compound makes it a useful component in the formulation of specialty resins, coatings, and adhesives. The anhydride can react with various nucleophiles, such as alcohols and amines, to form ester and amide linkages, respectively. This reactivity allows for the cross-linking of polymer chains, leading to the formation of durable thermosetting resins. These resins can be used in high-performance coatings that offer excellent thermal and chemical resistance. In adhesive formulations, the strong interactions provided by the polar fluorophenyl and furan-dione groups can enhance adhesion to various substrates.

Exploration of 3 4 Fluorophenyl Furan 2,5 Dione As a Scaffold in Medicinal Chemistry Research Pre Clinical and Mechanistic Focus

Design and Synthesis of Novel Furan-2,5-dione Derivatives for Biological Evaluation

The synthesis of novel derivatives based on the 3-(4-Fluorophenyl)furan-2,5-dione scaffold is a cornerstone of research efforts aimed at discovering new therapeutic agents. mdpi.com Medicinal chemists employ various synthetic strategies to modify the core structure, introducing different functional groups to modulate the compound's physicochemical properties and biological activity.

One common approach involves the reaction of this compound with various nucleophiles. For instance, reactions with amines can lead to the formation of maleimides or more complex heterocyclic systems. mdpi.com The introduction of different aryl or alkyl substituents allows for a systematic investigation of how structural changes influence biological outcomes. nih.gov

Another synthetic route involves the modification of the furan (B31954) ring itself. For example, furopyridone derivatives have been synthesized and evaluated for their cytotoxic potential. mdpi.com Furthermore, the fluorophenyl moiety can be substituted with other halogenated or functionalized aromatic rings to explore a wider chemical space. nih.gov These synthetic endeavors are often guided by computational modeling and a deep understanding of the target's structure to design molecules with improved potency and selectivity. mdpi.com

Structure-Activity Relationship (SAR) Investigations of Fluorophenyl-Substituted Furanones and Related Compounds

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. gardp.orgresearchgate.net For fluorophenyl-substituted furanones, SAR investigations have provided valuable insights into the key structural features required for their therapeutic effects. nih.gov

The position and nature of substituents on the phenyl ring have been shown to be critical. The presence of a fluorine atom, for example, can significantly impact a molecule's metabolic stability and binding affinity due to its high electronegativity and small size. nih.gov SAR studies have explored the effects of moving the fluorine to different positions on the phenyl ring or replacing it with other halogens or electron-withdrawing/donating groups. nih.gov

In Vitro Mechanistic Biological Studies

Enzyme and Receptor Binding Affinity Profiling

Derivatives of this compound have been profiled against a wide range of enzymes and receptors to elucidate their mechanisms of action and identify potential therapeutic targets.

Monoamine Oxidase (MAO): Certain derivatives have been investigated as inhibitors of MAO-A and MAO-B, enzymes that play a crucial role in the metabolism of neurotransmitters. nih.govnih.gov Inhibition of these enzymes is a key strategy in the treatment of depression and neurodegenerative diseases. nih.govresearchgate.net

H+, K+-ATPase: This enzyme, also known as the proton pump, is a major target for drugs aimed at reducing gastric acid secretion. nih.gov Several furan- and quinoline-based compounds have shown inhibitory activity against H+, K+-ATPase. nih.govkoreascience.kr

Urease: Urease is a bacterial enzyme implicated in the pathogenesis of infections such as those caused by Helicobacter pylori. mdpi.com Furan-containing compounds have been explored as potential urease inhibitors. nih.govdergipark.org.tr

Carbonic Anhydrase: Various isoforms of this enzyme are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and cancer. nih.govmdpi.comtaylorandfrancis.comnih.gov

Influenza A Endonuclease: This viral enzyme is essential for the replication of the influenza virus, making it an attractive target for antiviral drug development. nih.govresearchgate.netmdpi.comnih.gov

CXCR4: This chemokine receptor is involved in cancer metastasis and inflammation, and furan-based molecules have been synthesized and evaluated as CXCR4 antagonists. nih.gov

The following table summarizes the inhibitory activities of some furan-2,5-dione derivatives against various enzymes.

| Compound Class | Target Enzyme | Activity (IC50/Ki) |

| Furanone Derivatives | MAO-A | Varies with substitution |

| Furanone Derivatives | MAO-B | Varies with substitution |

| Furoquinoline Derivatives | H+, K+-ATPase | Varies with substitution |

| Furan Chalcones | Urease | 16.13 µM to >100 µM |

| Pyrrolone Sulfonamides | Carbonic Anhydrase | Nanomolar range |

| Polyphenolic Compounds | Influenza A Endonuclease | 0.073 µM to 1.5 µM |

| Furan-based Analogues | CXCR4 | EC50 < 1000 nM |

Cell-Based Assays for Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

A significant area of research for this compound derivatives has been their potential as anticancer agents. These compounds have been evaluated in various cell-based assays to determine their ability to inhibit the proliferation of and induce cell death in a range of cancer cell lines.

Studies have demonstrated that certain furan-based compounds exhibit potent cytotoxic effects against breast cancer (MCF-7), liver cancer (HepG2), and colon cancer (HCT-116) cell lines. researchgate.netnih.gov The mechanism of action often involves the induction of apoptosis, or programmed cell death, which is a desirable characteristic for an anticancer drug. nih.govuj.edu.pl For example, some derivatives have been shown to upregulate pro-apoptotic proteins like p53 and Bax while downregulating the anti-apoptotic protein Bcl-2. nih.govnih.gov

The antiproliferative activity is often dependent on the specific substitutions on the furan-2,5-dione scaffold, highlighting the importance of SAR studies in optimizing anticancer potency. plos.org

The table below presents the cytotoxic activity of selected furan-based compounds against different cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) |

| Pyridine carbohydrazide (B1668358) derivative | MCF-7 (Breast) | 4.06 |

| N-phenyl triazinone derivative | MCF-7 (Breast) | 2.96 |

| Thiazolidine-2,4-dione derivative 14a | Caco-2 (Colon) | 1.5 |

| Thiazolidine-2,4-dione derivative 14a | HepG-2 (Liver) | 31.5 |

Antimicrobial Activity Against Pathogenic Strains (Antibacterial, Antifungal, Antiviral)

The furan-2,5-dione scaffold has also been explored for its potential in combating infectious diseases. Derivatives have been tested against a variety of pathogenic microorganisms, including bacteria, fungi, and viruses.

Antibacterial Activity: Several studies have reported the antibacterial activity of furan derivatives against both Gram-positive and Gram-negative bacteria. nih.govzsmu.edu.ua For instance, some 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives have shown activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. zsmu.edu.ua The mechanism of action can vary, with some compounds potentially acting as allosteric inhibitors of essential bacterial enzymes like D-alanyl-D-alanine ligase. nih.gov

Antifungal Activity: The antifungal potential of these compounds has also been investigated, with some derivatives showing activity against clinically relevant fungi such as Candida albicans. archivepp.commdpi.com

Antiviral Activity: As mentioned previously, the inhibition of influenza A endonuclease is a key antiviral strategy being pursued with furan-based compounds. nih.govresearchgate.net

The following table provides an overview of the antimicrobial activity of certain furan derivatives.

| Compound Class | Pathogen | Activity (MIC/EC50) |

| Fluorobenzoylthiosemicarbazides | Staphylococcus aureus | 7.82 to 31.25 µg/mL |

| Furan-derived chalcones | Staphylococcus aureus, Candida albicans | Varies with substitution |

| 1,2,4-triazolo[4,3-a]pyrimidin-5-ol derivative | Influenza A virus | 0.09 to 1.23 µM |

Investigation of Other Pharmacological Potentials

Beyond the applications already discussed, the versatility of the this compound scaffold has led to investigations into other pharmacological areas.

Anti-inflammatory Activity: The link between CXCR4 and inflammation suggests that antagonists of this receptor, including furan-based compounds, could have anti-inflammatory effects. nih.gov

Neuroprotective Potential: The inhibition of MAO is a well-established strategy for neuroprotection in conditions like Parkinson's disease. nih.gov

Antidepressant Effects: As MAO inhibitors are used as antidepressants, novel furan-based MAO inhibitors are being explored for their potential in treating depression. nih.gov

Computational Drug Design and Molecular Docking Studies of Analogues

Computational drug design and molecular docking have become indispensable tools in modern medicinal chemistry for elucidating the potential mechanisms of action of novel compounds and for guiding the rational design of more potent analogues. In the context of scaffolds related to this compound, these in silico techniques are employed to predict the binding affinities and interaction patterns of derivative compounds with various biological targets, primarily focusing on enzymes implicated in cancer and metabolic diseases.

Molecular docking simulations are frequently performed to investigate how furan-containing analogues fit into the active sites of target proteins. These studies provide critical insights into the structure-activity relationships (SAR) by identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that govern the ligand-protein recognition process. For instance, research on furan-bearing thiazolidine-2,4-diones has utilized molecular docking to explore their potential as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). nih.gov These studies help to visualize the binding poses of the ligands and identify crucial amino acid residues involved in the interaction, thereby explaining the observed biological activity and paving the way for structural optimization.

In a representative study, docking simulations of furan-thiazolidine-2,4-dione derivatives into the ATP-binding sites of VEGFR-2 (PDB ID: 4ASD) and EGFR (PDB ID: 3W2O) were conducted. nih.gov The results for one highly active analogue revealed a strong binding affinity, stabilized by multiple hydrogen bonds with key amino acid residues within the kinase domains. nih.gov Similarly, other research efforts have used docking to evaluate furan derivatives against targets like protein tyrosine phosphatase 1B (PTP1B), α-glucosidase, and the peroxisome proliferator-activated receptor gamma (PPARγ), a key target in diabetes. nih.govresearchgate.net

The data generated from these computational models, including binding energy scores and specific molecular interactions, are crucial for prioritizing compounds for synthesis and biological evaluation. For example, studies on 4,5-di(furan-2-yl)-imidazole derivatives used in silico methods to predict their anticancer potential by calculating their glide scores against specific cancer-related proteins (PDB ID: 1XO2). ymerdigital.com Furthermore, computational analysis extends to predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of these analogues, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. nih.gov

The table below summarizes findings from molecular docking studies of various furan-containing analogues against different protein targets, highlighting the predicted binding energies and key interacting residues.

Table 1: Summary of Molecular Docking Studies for Furan-Containing Analogues

| Compound Class | Protein Target (PDB ID) | Software/Method | Predicted Binding Affinity/Score | Key Interacting Amino Acid Residues |

|---|---|---|---|---|

| Furan-Thiazolidine-2,4-dione Analogue | VEGFR-2 (4ASD) | Molsoft | -77.08 kcal/mol | Thr854, Met793, Asp855, Glu762 nih.gov |

| 5-Acetyl-2-aryl-6-hydroxybenzo[b]furan | PTP1B | Modeled Complex | Not Specified | Interactions with catalytic and/or allosteric sites nih.gov |

| Furan-Thiazolidine-2,4-dione Analogue | PPARγ (2PRG) | Not Specified | Not Specified | Binding interaction at the target receptor protein researchgate.net |

| 4,5-di(furan-2-yl)-imidazole Analogue | Anticancer Protein (1XO2) | In silico method | Favorable Glide Scores | Not Specified ymerdigital.com |

These computational approaches provide a powerful, resource-efficient strategy to screen virtual libraries of this compound analogues, predict their biological activities, and rationalize their mechanisms of action at a molecular level, thus accelerating the identification of promising preclinical candidates.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Thiazolidine-2,4-dione |

| 5-Acetyl-2-aryl-6-hydroxybenzo[b]furan |

Future Perspectives and Emerging Research Avenues for 3 4 Fluorophenyl Furan 2,5 Dione

Challenges and Opportunities in Stereoselective Synthetic Methodology Development

The development of synthetic methods that can control the three-dimensional arrangement of atoms is a cornerstone of modern chemistry, particularly for producing enantiomerically pure compounds for pharmacological applications. For derivatives of 3-(4-Fluorophenyl)furan-2,5-dione, achieving stereoselectivity presents both significant hurdles and exciting opportunities.

A primary challenge lies in the stereoselective synthesis of substituted furanones. While various methods exist for the synthesis of furan-2,5-diones, controlling the stereochemistry at the C3 position, especially when it is a quaternary center in more complex derivatives, remains a formidable task. Research into the stereoselective synthesis of related spirocyclic compounds, such as spiropyrazolone-butenolides, has demonstrated the utility of N-heterocyclic carbene (NHC) organocatalysis in achieving high enantioselectivity for similar scaffolds. nih.govacs.org The application of chiral NHCs to catalyze the annulation of aldehydes with precursors to the furan-2,5-dione ring could provide a viable pathway to chiral derivatives of this compound.

Opportunities abound for the development of novel catalytic systems. For instance, asymmetric transition-metal catalysis, which has been successfully applied to the synthesis of spirocyclic oxindoles, could be adapted for this purpose. rsc.org The use of chiral ligands in combination with metals like rhodium or gold could facilitate enantioselective cyclization or addition reactions to form the desired stereocenter. rsc.org Furthermore, ultrasound-promoted synthesis has been shown to be effective for the stereoselective creation of trans-chalcones containing a dihydrobenzofuran moiety, suggesting that physical methods could also play a role in controlling stereochemical outcomes under green conditions. researchgate.net

Table 1: Potential Catalytic Strategies for Stereoselective Synthesis

| Catalytic Approach | Potential Advantages | Representative Related Application |

|---|---|---|

| N-Heterocyclic Carbene (NHC) Organocatalysis | Metal-free, high enantioselectivity, mild reaction conditions. | Asymmetric synthesis of spiropyrazolone-butenolides. nih.govacs.org |

| Transition-Metal Catalysis (e.g., Rh, Au) | High turnover numbers, broad substrate scope, tunable reactivity. | Enantioselective synthesis of spirocyclic oxindoles. rsc.org |

| Chiral Phase-Transfer Catalysis | Operational simplicity, mild conditions, scalability. | Asymmetric alkylation of pronucleophiles. |

Integration into Novel Supramolecular and Nanomaterial Systems

The furan-2,5-dione moiety is an excellent dienophile for Diels-Alder reactions, a powerful tool for forming six-membered rings with high stereospecificity. This reactivity is central to the potential integration of this compound into advanced materials. The reversible nature of the furan-maleimide Diels-Alder cycloaddition has been harnessed to create self-healing polymers and other dynamic materials. researchgate.net

Future research could focus on using this compound as a building block for creating functional polymers and nanomaterials. The fluorophenyl group can introduce desirable properties such as hydrophobicity, thermal stability, and specific intermolecular interactions (e.g., π-π stacking, halogen bonding). By polymerizing this monomer with furan-containing polymers, it is possible to create materials with tunable properties for biomedical applications, such as drug delivery systems where the release of a payload could be triggered by the retro-Diels-Alder reaction. researchgate.net

In supramolecular chemistry, the compound could serve as a guest molecule in host-guest systems or as a component in the self-assembly of complex architectures. The planar structure and potential for hydrogen bonding and other non-covalent interactions make it a candidate for forming ordered structures in the solid state or in solution. amazonaws.com The development of squaric acid-based hosts has shown promise for encapsulating guest molecules, and similar cyclobutene-dione structures could be explored for their interaction with this compound. amazonaws.com

Advanced Mechanistic Studies in Biological Interactions and Target Identification

The presence of the 4-fluorophenyl group often enhances the biological activity of small molecules due to fluorine's ability to increase metabolic stability and binding affinity. Numerous related heterocyclic compounds containing a fluorophenyl moiety have demonstrated significant biological effects. For example, compounds with a 4-fluorophenyl group have shown potent inhibition of enzymes like COX-II and kinases such as VEGFR-2 and EGFR. rsc.orgacs.org Schiff's bases incorporating a 4-fluorophenyl group have also exhibited potent cytotoxic activity against various cancer cell lines. mdpi.com

A key future direction is the systematic investigation of the biological targets of this compound. High-throughput screening against panels of kinases, proteases, and other enzymes could identify specific molecular targets. Subsequent mechanistic studies would be crucial to understand how the compound exerts its effects at a cellular level. For instance, studies on related furan-pyrazole chalcones have delved into their pro-apoptotic mechanisms in lung cancer cells, providing a template for how to investigate the cellular pathways affected by this compound. nih.gov

Advanced techniques such as chemical proteomics and thermal proteome profiling could be employed for unbiased target identification. Understanding the structure-activity relationship (SAR) will also be critical. This involves synthesizing a library of analogues with variations on the furan-2,5-dione core and the phenyl ring to pinpoint the structural features essential for biological activity.

Table 2: Potential Biological Activities Based on Related Structures

| Compound Class | Observed Biological Activity | Potential Implication for this compound |

|---|---|---|

| Pyrrolidine-2,5-dione derivatives | Potent and selective COX-II inhibition. acs.org | Potential as an anti-inflammatory agent. |

| Thiazolidine-2,4-dione derivatives | Dual VEGFR-2/EGFR tyrosine kinase inhibition. rsc.org | Potential as an anticancer agent targeting angiogenesis. |

| Imidazolidine-2,4-dione derivatives | Cytotoxicity against MCF-7, HCT-116, and HePG-2 cancer cell lines. mdpi.com | Broad-spectrum anticancer potential. |

| (3-(Furan-2-yl)pyrazol-4-yl) chalcones | Induction of apoptosis in lung carcinoma cells. nih.gov | Potential to trigger programmed cell death in cancer. |

Sustainable Synthesis Approaches and Broader Industrial Relevance

As the chemical industry moves towards more environmentally friendly processes, the development of sustainable synthetic routes for valuable compounds is paramount. "Green chemistry" principles, such as the use of renewable feedstocks, atom economy, and the avoidance of hazardous solvents, will guide the future manufacturing of this compound.

Research into green synthetic methods for related heterocycles has shown promising results. Ultrasound- and microwave-assisted organic synthesis can significantly reduce reaction times and energy consumption. frontiersin.orgmdpi.com The use of greener solvents like water or ethanol, or even solvent-free conditions, has been successfully demonstrated for the synthesis of various chroman-2,4-dione and chalcone (B49325) derivatives. frontiersin.orgmdpi.com These methodologies could be adapted for the synthesis of this compound, potentially involving a one-pot, multi-component reaction to maximize efficiency and minimize waste.

The industrial relevance of this compound will depend on its performance in various applications. Based on the uses of similar furan-2,5-dione derivatives, it could find applications as a monomer for specialty polymers, a cross-linking agent, or an intermediate in the synthesis of agrochemicals or pharmaceuticals. nih.gov Its dihydro-analogs are used as plasticizers, lubricants, and fuel additives, suggesting a potential market for derivatives of this compound. nih.gov The scalability of any developed sustainable synthesis will be a critical factor in its eventual industrial adoption.

Q & A

Q. What are the common synthetic routes for 3-(4-Fluorophenyl)furan-2,5-dione, and what catalysts or solvents are typically employed?

Synthesis typically involves cyclocondensation of substituted maleic anhydrides with fluorinated aromatic precursors. For example:

- Step 1 : React 4-fluorophenylmagnesium bromide with maleic anhydride under anhydrous conditions to form an intermediate.

- Step 2 : Acid-catalyzed cyclization (e.g., using H₂SO₄ or PTSA) to yield the furan-2,5-dione core .

- Solvents : Toluene or tetrahydrofuran (THF) for Grignard reactions; ethanol for recrystallization .

- Catalysts : Lewis acids like ZnCl₂ or Brønsted acids for cyclization .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. The fluorophenyl group shows distinct aromatic protons (δ 7.2–7.8 ppm) and coupling patterns .

- FT-IR : Peaks at ~1770 cm⁻¹ (C=O stretching) and ~1500 cm⁻¹ (C-F vibration) validate the functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 207.03) .

- Melting Point Analysis : Consistency with literature values (e.g., 93–95°C for analogues) ensures purity .

Advanced Research Questions

Q. How does the electron-withdrawing effect of the 4-fluorophenyl substituent influence the reactivity of furan-2,5-dione in nucleophilic addition reactions?

The 4-fluorophenyl group enhances electrophilicity of the dione via inductive effects, facilitating nucleophilic attacks at the carbonyl carbons. Key observations:

- Kinetic Studies : Reactions with amines or alcohols proceed faster compared to non-fluorinated analogues due to increased electrophilicity .

- Regioselectivity : Nucleophiles preferentially attack the carbonyl adjacent to the fluorophenyl group, as shown in X-ray crystallography of adducts .

- Computational Support : Density Functional Theory (DFT) calculations reveal lowered LUMO energy at the fluorophenyl-adjacent carbonyl .

Q. What strategies can resolve discrepancies in reported biological activities of this compound derivatives across different studies?

- Control for Solubility : Use standardized solvents (e.g., DMSO with ≤0.1% water) to ensure consistent bioavailability .

- Replicate Assay Conditions : Compare IC₅₀ values under identical cell lines (e.g., HeLa vs. MCF-7) and incubation times .

- Structural Validation : Confirm batch purity via HPLC (>98%) and NMR to rule out degradation products .

- Meta-Analysis : Cross-reference with crystallographic data to assess conformational impacts on activity .

Q. What are the key considerations in designing crystallization experiments to obtain high-quality single crystals of this compound for X-ray diffraction analysis?

- Solvent Selection : Use slow-evaporation methods with ethyl acetate/hexane mixtures (3:1 v/v) to promote crystal growth .

- Temperature Gradients : Gradual cooling from 40°C to 4°C minimizes lattice defects .

- Crystal Mounting : Protect crystals from humidity using Paratone-N oil to prevent decomposition .

- Data Collection : Optimize exposure times (0.5–1.0 s/frame) at 173 K to enhance resolution (<0.8 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.